Capadenoson vs. CCPA: Superior Cardiac Safety Profile via Partial A1AR Agonism
In a direct comparison of A1AR-mediated functional activity, capadenoson acts as a partial agonist, achieving a maximal effect (Emax) of 74% in GTPγS binding assays using human cortex membranes, compared to the full agonist CCPA which achieved 100% [1]. This partial agonism directly translates into an improved cardiac safety margin. In isolated perfused rat hearts, capadenoson did not reduce heart rate at concentrations up to 10 nM and caused only a 10% decrease at ≥10 µM. In stark contrast, the full agonist CCPA induces significant bradycardia and presents a risk of full atrioventricular (AV) block [2]. The EC50 for capadenoson in the GTPγS assay was 0.1 nM, compared to 0.3 nM for CCPA [1].
| Evidence Dimension | A1AR Functional Activity (Potency & Maximal Efficacy) & Cardiac Safety |
|---|---|
| Target Compound Data | EC50 = 0.1 nM; Emax = 74% (partial agonist). Isolated heart: Heart rate = 100% up to 10 nM, 90% at ≥10 µM. |
| Comparator Or Baseline | CCPA: EC50 = 0.3 nM; Emax = 100% (full agonist). Associated with risk of full AV block. |
| Quantified Difference | Emax reduction of 26% (partial vs. full agonism). Capadenoson preserves heart rate at concentrations 1000-fold above its EC50. |
| Conditions | GTPγS binding assay in human cortex membranes; Isolated perfused rat heart model. |
Why This Matters
Partial agonism allows for therapeutic receptor engagement while providing a significantly wider safety margin against life-threatening bradyarrhythmias, a major limitation of full A1AR agonists in preclinical development.
- [1] Cenmed Enterprises. CAPADENOSON (C005B-310001) Product Datasheet. Available at: https://cenmed.com/capadenoson-c15-1721-792/ View Source
- [2] Cenmed Enterprises. CAPADENOSON (C005B-310000) Product Datasheet. Available at: https://cenmed.com/capadenoson-c15-1721-791/ View Source
